Cas no 882506-05-0 (Alisporivir intermediate-1)

Alisporivir intermediate-1 is a key synthetic precursor in the production of Alisporivir, a cyclophilin inhibitor with potential therapeutic applications. This intermediate is characterized by high purity and consistent quality, ensuring reliable performance in downstream synthesis. Its well-defined chemical structure facilitates precise control over reaction pathways, improving yield and efficiency in pharmaceutical manufacturing. The compound is typically supplied under stringent quality standards, including rigorous analytical validation (e.g., HPLC, NMR) to meet industry requirements. Its stability under controlled storage conditions further enhances its utility in multistep synthetic processes. As a critical building block, Alisporivir intermediate-1 supports scalable and reproducible production of the target active pharmaceutical ingredient (API).
Alisporivir intermediate-1 structure
Alisporivir intermediate-1 structure
Product name:Alisporivir intermediate-1
CAS No:882506-05-0
MF:C74H132N12O17
MW:1461.91010093689
CID:4663681
PubChem ID:131952908

Alisporivir intermediate-1 Chemical and Physical Properties

Names and Identifiers

    • Alisporivir -1
    • Alisporivir intermediate-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycine methyl ester (ACI)
    • 882506-05-0
    • DA-60919
    • CS-0031816
    • HY-P1358
    • Alisporivirintermediate-1
    • Inchi: 1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1
    • InChI Key: VJCXXMOVYUECHI-FNVMUSLKSA-N
    • SMILES: [C@H](C(=O)N[C@@H](CC)C(=O)N(C)CC(=O)OC)(N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C)[C@H](OC(=O)C)[C@H](C)C/C=C/C

Computed Properties

  • Exact Mass: 1460.98334079g/mol
  • Monoisotopic Mass: 1460.98334079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 103
  • Rotatable Bond Count: 44
  • Complexity: 2910
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 13
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9
  • Topological Polar Surface Area: 341Ų

Alisporivir intermediate-1 Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Alisporivir intermediate-1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
HKB50605-10 mg
Alisporivir intermediate-1
882506-05-0
10mg
$2,042.00 2023-01-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A876796-1mg
Alisporivir intermediate-1
882506-05-0 98%
1mg
¥1,949.40 2022-01-13
TargetMol Chemicals
TP1874-5 mg
Alisporivir intermediate-1
882506-05-0 98%
5mg
¥ 5,340 2023-07-11
Biosynth
HKB50605-25 mg
Alisporivir intermediate-1
882506-05-0
25mg
$3,828.75 2023-01-04
TargetMol Chemicals
TP1874-1 mg
Alisporivir intermediate-1
882506-05-0 98%
1mg
¥ 1,740 2023-07-11
Biosynth
HKB50605-1 mg
Alisporivir intermediate-1
882506-05-0
1mg
$392.70 2023-01-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A876796-5mg
Alisporivir intermediate-1
882506-05-0 98%
5mg
¥6,053.40 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45440-1mg
Alisporivir intermediate-1
882506-05-0 98%
1mg
¥1693.00 2023-09-08
TRC
A536055-10mg
Alisporivir Intermediate-1
882506-05-0
10mg
$ 1735.00 2022-04-02
TRC
A536055-1mg
Alisporivir Intermediate-1
882506-05-0
1mg
$ 220.00 2022-04-02

Additional information on Alisporivir intermediate-1

Research Brief on Alisporivir Intermediate-1 (CAS: 882506-05-0): Recent Advances and Applications

Alisporivir intermediate-1 (CAS: 882506-05-0) is a critical chemical compound in the synthesis of Alisporivir, a cyclophilin inhibitor with potential therapeutic applications in viral infections, particularly hepatitis C virus (HCV). Recent studies have focused on optimizing the synthesis pathways, improving yield, and exploring its broader pharmacological properties. This research brief consolidates the latest findings related to this intermediate, highlighting its significance in drug development and potential future directions.

A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for Alisporivir intermediate-1, emphasizing the use of green chemistry principles to reduce environmental impact. The researchers achieved a 15% increase in yield compared to traditional methods, while maintaining high purity (>99%). This advancement is particularly relevant for scalable production, addressing one of the key challenges in the commercialization of Alisporivir.

In addition to synthetic improvements, recent preclinical studies have explored the intermediate's role beyond HCV. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of Alisporivir intermediate-1 exhibit inhibitory effects on cyclophilins involved in COVID-19 replication. Although preliminary, these findings suggest a potential repurposing of the compound for emerging viral threats, warranting further investigation.

Quality control and analytical characterization of Alisporivir intermediate-1 have also seen advancements. A collaborative study between academic and industrial researchers (2023) developed a high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) for precise quantification of impurities. This method, validated under ICH guidelines, ensures compliance with stringent regulatory standards for pharmaceutical intermediates.

Looking ahead, the integration of Alisporivir intermediate-1 into continuous manufacturing processes is gaining traction. A 2024 review in Organic Process Research & Development highlighted its compatibility with flow chemistry systems, which could revolutionize production efficiency. However, challenges such as catalyst stability and real-time monitoring remain areas for future research.

In conclusion, Alisporivir intermediate-1 continues to be a compound of significant interest in the pharmaceutical industry. Its optimized synthesis, expanded therapeutic potential, and advanced analytical methods position it as a key player in antiviral drug development. Ongoing research is expected to further unlock its value, particularly in addressing global health challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:882506-05-0)Alisporivir intermediate-1
A1040318
Purity:99%
Quantity:5mg
Price ($):565.0